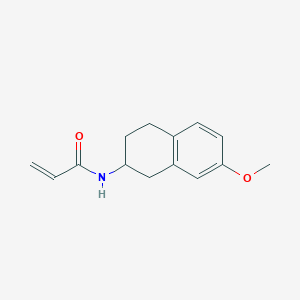
6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone
描述
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is a quinazolinone derivative characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a phenyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone typically involves the following steps:
Condensation Reaction: The starting materials, such as anthranilic acid and bromobenzene, undergo a condensation reaction in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Bromination: The resulting quinazolinone is then subjected to bromination using bromine (Br2) in an appropriate solvent, such as acetic acid, to introduce the bromine atom at the 6th position.
Hydroxylation: The hydroxyl group at the 3rd position is introduced through hydroxylation, which can be achieved using reagents like hydrogen peroxide (H2O2) or hydrobromic acid (HBr) under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the bromine or hydroxyl positions, involving nucleophiles like sodium methoxide (NaOCH3) or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: NaOCH3, amines, in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Derivatives with reduced bromine or hydroxyl groups.
Substitution: Substituted quinazolinone derivatives with different functional groups.
科学研究应用
Medicine: The compound exhibits biological activities such as antitumor, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Chemistry: It serves as a versatile intermediate in the synthesis of other quinazolinone derivatives and heterocyclic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and receptor binding.
作用机制
The mechanism by which 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone exerts its effects involves interactions with specific molecular targets and pathways. For example, in its antitumor activity, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis through the activation of apoptotic pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives formed.
相似化合物的比较
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is compared with other similar quinazolinone derivatives, such as:
6-Hydroxy-2-phenyl-4(3H)-quinazolinone: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-3-hydroxy-4(3H)-quinazolinone: Different position of the bromine atom, leading to variations in chemical properties and biological effects.
3-Hydroxy-2-phenyl-4(3H)-quinazolinone:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure, reactivity, and biological activities.
属性
IUPAC Name |
6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXPOXRURNOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320301 | |
| Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477864-80-5 | |
| Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)
![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)

![N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2939741.png)
![2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2939742.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2939746.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)
![N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2939748.png)
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)
![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)
![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2939756.png)
